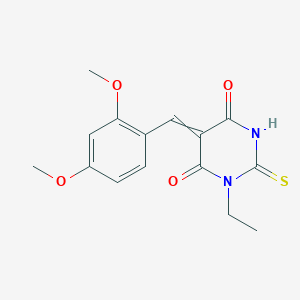
N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives typically involves the condensation reactions between hydrazide compounds and aldehydes in the presence of a catalyst. For instance, derivatives of similar compounds have been synthesized through a series of steps, including condensation, to yield compounds with potential inhibitory activities and interesting structural properties (Li et al., 2013).
Molecular Structure Analysis
Molecular structure analysis using techniques such as X-ray crystallography has revealed detailed geometric parameters of similar compounds. For example, studies have characterized the crystal structures of various nitrobenzylidene derivatives, showing their molecular conformations and intermolecular interactions (Cheng & Liu, 2007).
Chemical Reactions and Properties
The chemical behavior of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives includes reactions typical for hydrazides and nitrobenzylidenes, such as nucleophilic addition and cycloaddition reactions. These compounds can participate in various chemical reactions, leveraging the reactive sites present on both the hydrazide and nitrobenzylidene moieties (Görlitzer & Bartke, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The solubility in various solvents and the melting point range can significantly influence the compound's applications in chemical synthesis and pharmaceutical formulations (Osipov, Osyanin, & Klimochkin, 2018).
Chemical Properties Analysis
The chemical properties of N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide derivatives, including reactivity, stability, and potential for chemical modifications, are influenced by the functional groups present in the compound. Studies on similar compounds have explored their reactivity patterns, highlighting the roles of nitro and hydrazide groups in chemical transformations and potential applications (Karrouchi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Material Science and Sensor Development
One prominent application area for derivatives of nitrobenzylidene compounds is in the development of materials and sensors. For example, (E)-N′-Nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives have been explored for their potential in detecting heavy metal ions like mercury (Hg2+), by fabricating sensitive and selective sensors on a glassy carbon electrode. These sensors demonstrated enhanced chemical performances, including higher sensitivity and long-term stability, making them viable for environmental monitoring and safety assessments Hussain et al., 2017.
Biochemical Applications
Derivatives related to N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide also find applications in biochemistry, notably in the synthesis of biomolecules and the study of biochemical processes. For instance, the o-nitrobenzyl group has been utilized as a photosensitive protective group in ribooligonucleotide synthesis, allowing selective deprotection under mild conditions. This approach is significant for constructing RNA molecules with specific sequences for research and therapeutic purposes Ohtsuka et al., 1974.
Corrosion Inhibition
Nitrobenzylidene derivatives have shown potential as corrosion inhibitors, which is crucial for protecting metals against degradation in aggressive environments. For example, Schiff’s base of pyridyl substituted triazoles, including nitrobenzylidene groups, demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solution. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal components in industrial applications Ansari et al., 2014.
Antimicrobial and Anticancer Research
Furthermore, nitrobenzylidene derivatives are explored for their antimicrobial and anticancer properties. Compounds like N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine have been tested as inhibitors for carbon steel corrosion but also imply potential biochemical activities due to their structural features. Such compounds can interact with biological targets, offering a pathway for developing new therapeutic agents Iroha et al., 2021.
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of a nitro group suggests it might have antimicrobial activity, as many nitro-containing drugs are used for this purpose .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-7-9(4-5-11(12)17(20)21)8-15-16-13(19)10-3-1-2-6-14-10/h1-8,18H,(H,16,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJHKFLDYAHNC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)


![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)